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Compound of Interest

Compound Name: Pyridin-4-YL-methanethiol

Cat. No.: B154844 Get Quote

In the landscape of modern medicinal chemistry, the pyridine ring stands as a "privileged

structure," a recurring motif in a multitude of FDA-approved drugs due to its unique

combination of aromaticity, hydrogen bonding capability, and metabolic stability.[1] When

functionalized with a methanethiol group at the 4-position, the resulting molecule, Pyridin-4-
YL-methanethiol (also known as 4-(mercaptomethyl)pyridine), emerges as a highly versatile

and strategic building block.[2] Its utility stems from the orthogonal reactivity of its two key

functional groups: the nucleophilic thiol, which serves as a potent handle for covalent

modification and linker attachment, and the basic pyridine nitrogen, which allows for modulation

of physicochemical properties such as solubility and can engage in crucial interactions with

biological targets.

This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and

applications of Pyridin-4-YL-methanethiol, tailored for researchers, scientists, and drug

development professionals. The insights herein are grounded in established chemical

principles and aim to facilitate the effective utilization of this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties
Pyridin-4-YL-methanethiol is a colorless to slightly yellow liquid with a characteristic pungent

sulfurous odor.[2] Its core properties are summarized in the table below.
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Property Value Source(s)

IUPAC Name pyridin-4-ylmethanethiol [3]

Synonyms
4-(Mercaptomethyl)pyridine, 4-

Pyridinemethanethiol
[2][4]

CAS Number 1822-53-3 [3][4]

Molecular Formula C₆H₇NS [3][4]

Molecular Weight 125.19 g/mol [3][4]

Boiling Point 109-111 °C (at 8 Torr) [2]

Density (Predicted) 1.107 ± 0.06 g/cm³ [2]

pKa (Predicted) 8.25 ± 0.10 [2]

XLogP3 (Predicted) 1.0 [5]

Expert Insights on Solubility and Lipophilicity:

While specific experimental solubility data is sparse, the structure provides clear indicators. The

pyridine ring imparts polarity and water solubility, while the overall small size and hydrocarbon

character suggest solubility in polar organic solvents.[1] The predicted XLogP3 value of 1.0

suggests a balanced character, neither excessively lipophilic nor hydrophilic.[5]

For drug development professionals, this balanced lipophilicity is a key starting point. It

suggests that derivatives can be readily tuned to either enhance aqueous solubility (e.g., by

protonating the pyridine nitrogen to form a salt) or increase membrane permeability (e.g., by

alkylating the thiol to mask its polarity) to meet the specific demands of a drug target's

environment.

Synthesis and Purification
A reliable and common laboratory-scale synthesis of Pyridin-4-YL-methanethiol involves a

two-step, one-pot procedure starting from the commercially available 4-(Chloromethyl)pyridine

hydrochloride. This method leverages the classic formation of a thiol from an alkyl halide via an
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isothiouronium salt intermediate. The hydrochloride salt of the starting material is often

preferred for its enhanced stability and handling properties compared to the free base.[6]

Step 1: Isothiouronium Salt Formation

Step 2: Basic Hydrolysis

Purification

4-(Chloromethyl)pyridine HCl

Isothiouronium Salt Intermediate

 EtOH, Reflux

Thiourea

Pyridin-4-YL-methanethiol

 1) Reflux 
 2) Acidic Workup (e.g., AcOH) 

 3) Extraction

Aqueous NaOH

Purified Product

 Vacuum Distillation

Click to download full resolution via product page

Figure 1: General workflow for the synthesis of Pyridin-4-YL-methanethiol.

Detailed Experimental Protocol
Materials:

4-(Chloromethyl)pyridine hydrochloride

Thiourea
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Ethanol (absolute)

Sodium Hydroxide (NaOH)

Acetic Acid (glacial)

Diethyl ether or Dichloromethane (for extraction)

Magnesium Sulfate (anhydrous)

Procedure:

Isothiouronium Salt Formation: a. To a round-bottom flask equipped with a reflux condenser,

add 4-(chloromethyl)pyridine hydrochloride (1.0 eq) and thiourea (1.1 eq). b. Add absolute

ethanol as the solvent (approx. 5-10 mL per gram of starting material). c. Heat the mixture to

reflux with stirring. The reaction progress can be monitored by TLC until the starting material

is consumed (typically 2-4 hours). The intermediate isothiouronium salt may precipitate from

the solution upon cooling.

Hydrolysis to Thiol: a. To the reaction mixture (which can be used directly without isolating

the intermediate), add an aqueous solution of sodium hydroxide (e.g., 10% w/v, approx. 3.0

eq). b. Heat the mixture to reflux for an additional 1-2 hours. This hydrolyzes the

isothiouronium salt to the corresponding thiol.

Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully

neutralize the solution to a pH of approximately 7-8 by the dropwise addition of glacial acetic

acid. This step is crucial as the thiol is more stable near neutral pH. c. Transfer the mixture to

a separatory funnel and extract the product with an organic solvent like diethyl ether or

dichloromethane (3x volumes). d. Combine the organic layers, dry over anhydrous

magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: a. The crude product is typically a pungent oil. Purify via vacuum distillation to

obtain the final product as a clear to pale yellow liquid.[2]

Spectroscopic Characterization
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Confirming the structure and purity of the synthesized product is paramount. Below are the

expected spectral data based on the known properties of the pyridine and methanethiol

moieties.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals: a singlet for the thiol

proton, a singlet for the methylene protons, and two doublets for the aromatic protons of the

symmetrically substituted pyridine ring.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.5 Doublet 2H H-2, H-6 (Pyridine)

~ 7.2 Doublet 2H H-3, H-5 (Pyridine)

~ 3.7 Singlet 2H -CH₂-

~ 1.8 Singlet (broad) 1H -SH

Note: The thiol proton (-SH) chemical shift can be variable and may broaden or exchange with

D₂O.

¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the symmetry of the molecule, showing three signals for

the pyridine ring carbons and one for the methylene carbon.[7][8]

Chemical Shift (δ, ppm) Assignment

~ 150 C-2, C-6 (Pyridine)

~ 148 C-4 (Pyridine)

~ 122 C-3, C-5 (Pyridine)

~ 28 -CH₂-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.researchgate.net/figure/C-NMR-chemical-shifts-d-ppm-of-pyridine-in-various-solvents-208_tbl1_228591578
https://m.chemicalbook.com/SpectrumEN_110-86-1_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

~ 2550 Weak S-H Stretch

~ 1600, ~1415 Strong, Medium
Pyridine Ring C=C, C=N

Stretches

~ 1465 Medium -CH₂- Scissoring

Causality Note: The S-H stretch is characteristically weak in intensity, a key diagnostic feature

for thiols.

Mass Spectrometry (MS)
Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 125. A

prominent fragment would be the loss of the thiol group (-SH), leading to the pyridylmethyl

cation at m/z = 92, which is stabilized by the aromatic ring.

m/z Assignment

125 [M]⁺ (Molecular Ion)

92 [M - SH]⁺

Chemical Reactivity
The synthetic utility of Pyridin-4-YL-methanethiol is derived from the distinct reactivity of its

thiol and pyridine functionalities. This allows for selective and sequential chemical

modifications.
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Key Reactive Sites

Thiol (Sulfur) Reactions

Pyridine (Nitrogen) Reactions

Pyridin-4-YL-
methanethiol

S-Alkylation
(Thioether Formation)

 R-X, Base

S-Oxidation
(Disulfide Formation)

 I₂, Air, or other oxidant

N-Alkylation
(Pyridinium Salt)

 R'-X

Click to download full resolution via product page

Figure 2: Principal reaction pathways for Pyridin-4-YL-methanethiol.

Reactions at the Thiol Group (Soft Nucleophile):

S-Alkylation: The thiol is readily deprotonated by mild bases (e.g., K₂CO₃, Et₃N) to form a

thiolate, which is a potent nucleophile. This thiolate efficiently displaces halides and other

leaving groups from primary and secondary carbons in an Sₙ2 reaction to form stable

thioethers. This is the most common reaction used to incorporate the molecule into larger

structures.[9]

S-Oxidation: Thiols are susceptible to oxidation. Mild oxidants (e.g., I₂, air, DMSO) will

convert two molecules of the thiol into the corresponding disulfide. This reversible disulfide

linkage is of great interest in drug delivery and chemical biology for creating systems that

can be cleaved under the reducing conditions found inside cells.[10][11]

Reactions at the Pyridine Nitrogen (Hard Nucleophile):

N-Alkylation: The lone pair on the pyridine nitrogen can be alkylated by reactive alkyl

halides (e.g., methyl iodide) to form a quaternary pyridinium salt. This modification

dramatically increases the water solubility of the molecule and introduces a positive

charge, which can be used to target specific protein residues or alter cell permeability.
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Protonation: As a base, the pyridine nitrogen will be protonated in acidic media, forming a

pyridinium salt. This is fundamental to its handling and can be used to control its solubility

during aqueous workups.

Applications in Medicinal Chemistry and Drug
Development
The pyridine-thiol combination is a powerful asset in drug design. The pyridine core often

serves as a hinge-binding motif, particularly in kinase inhibitors, where the nitrogen can form a

critical hydrogen bond with the backbone amide of the kinase hinge region. The methanethiol

group provides a vector for elaboration, allowing chemists to build out a substituent that can

occupy adjacent hydrophobic pockets to achieve potency and selectivity.

Case Study: A Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a central heterocyclic core that binds to the ATP-binding site.

Pyridine derivatives are frequently explored for this purpose.[12] Pyridin-4-YL-methanethiol
can be used as a starting fragment where the pyridine binds the hinge, and the thiol is alkylated

to introduce a variety of side chains that probe the surrounding pocket for additional

interactions.

Kinase ATP-Binding Site

Inhibitor Fragment

Hinge Region
(Backbone Amides)

Hydrophobic
Pocket

Pyridine Ring

 H-Bond

S-CH₂-R

 van der Waals
Interactions
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Figure 3: Conceptual diagram of a Pyridin-4-YL-methanethiol-derived fragment binding to a
kinase active site.

Furthermore, there is evidence suggesting this molecule may have intrinsic biological activity,

potentially as a caspase inhibitor or as an interactor with the NOD2 protein, opening avenues

for its use in inflammatory diseases and apoptosis research.

Safety and Handling
Pyridin-4-YL-methanethiol is a hazardous chemical and must be handled with appropriate

precautions in a well-ventilated fume hood.[3]

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin),

H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled),

H335 (May cause respiratory irritation).[3]

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles or a face shield, and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from

oxidizing agents.

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous

chemical waste.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. lookchem.com [lookchem.com]

3. Pyridin-4-ylmethanethiol | C6H7NS | CID 13092602 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. chemwhat.com [chemwhat.com]

5. 4-(Chloromethyl)pyridine | C6H6ClN | CID 74571 - PubChem [pubchem.ncbi.nlm.nih.gov]

6. apicule.com [apicule.com]

7. researchgate.net [researchgate.net]

8. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]

9. b.aun.edu.eg [b.aun.edu.eg]

10. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its
application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

11. mdpi.com [mdpi.com]

12. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google
Patents [patents.google.com]

To cite this document: BenchChem. [Introduction: The Strategic Importance of the
Pyridinylmethylthiol Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154844#chemical-properties-of-pyridin-4-yl-
methanethiol]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b154844?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/349319073_Synthesis_and_spectral_characterization_of_selective_pyridine_compounds_as_bioactive_agents
https://www.lookchem.com/404.htm
https://pubchem.ncbi.nlm.nih.gov/compound/13092602
https://pubchem.ncbi.nlm.nih.gov/compound/13092602
https://www.chemwhat.com/pyridin-4-yl-methanethiol-cas-1822-53-3/
https://pubchem.ncbi.nlm.nih.gov/compound/4-_Chloromethyl_pyridine
https://apicule.com/api-intermediates/4-chloromethylpyridinium-chloride/
https://www.researchgate.net/figure/C-NMR-chemical-shifts-d-ppm-of-pyridine-in-various-solvents-208_tbl1_228591578
https://m.chemicalbook.com/SpectrumEN_110-86-1_13CNMR.htm
https://b.aun.edu.eg/agriculture/sites/default/files/researches/Abd%20Ella%20et%20al%202021b.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6587267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6587267/
https://www.mdpi.com/1420-3049/26/1/171
https://patents.google.com/patent/CN105085378A/en
https://patents.google.com/patent/CN105085378A/en
https://www.benchchem.com/product/b154844#chemical-properties-of-pyridin-4-yl-methanethiol
https://www.benchchem.com/product/b154844#chemical-properties-of-pyridin-4-yl-methanethiol
https://www.benchchem.com/product/b154844#chemical-properties-of-pyridin-4-yl-methanethiol
https://www.benchchem.com/product/b154844#chemical-properties-of-pyridin-4-yl-methanethiol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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